molecular formula C12H11NO2S B1528625 2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1216181-04-2

2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B1528625
CAS RN: 1216181-04-2
M. Wt: 233.29 g/mol
InChI Key: MNBRGXGIHYPDDI-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid (2-MPM-T4C) is a compound that has recently gained attention as a promising new molecule in the field of chemical synthesis. It is a thiazole carboxylic acid, which is a type of organic compound that has a sulfur-containing ring structure. The compound has been studied for its potential applications in various fields, including synthetic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its thiazole ring, a common motif in many drugs, can interact with biological targets, making it a key component in developing new medications. For instance, thiazole derivatives are known for their antibacterial and anti-inflammatory properties .

Organic Synthesis

In organic chemistry, this molecule can be used to construct more complex structures. Its carboxylic acid group allows for reactions that can extend the molecule or link it to other molecules, creating polymers or other large, functionalized compounds .

Material Science

The compound’s unique structure could be explored for the development of new materials. For example, its incorporation into polymers might result in materials with novel properties, such as enhanced durability or thermal stability .

Catalysis

Thiazole derivatives can act as ligands in catalytic systems. They can bind to metals and facilitate various chemical reactions, which is crucial in industrial processes like the synthesis of fine chemicals .

Agrochemical Development

The structural motif of thiazole is also found in many agrochemicals. This compound could serve as a starting point for the development of new pesticides or herbicides, contributing to more efficient crop protection strategies .

Biochemical Studies

As a small molecule with a distinct scaffold, it can be used in biochemical assays to study enzyme interactions, helping to elucidate biological pathways or discover potential drug targets .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical techniques .

Environmental Science

Research into the environmental fate of thiazole derivatives, including this compound, can provide insights into their biodegradability and potential impact on ecosystems .

properties

IUPAC Name

2-[(4-methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)6-11-13-10(7-16-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBRGXGIHYPDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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